![molecular formula C18H15FN4O B6139681 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural framework, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core substituted with a 4-fluorophenyl group and an isopropyl group. The presence of these substituents imparts distinct physicochemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core followed by the introduction of the 4-fluorophenyl and isopropyl substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluoroaniline with isopropyl acetoacetate in the presence of a base can yield the desired intermediate, which can then undergo further cyclization and functionalization to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-bromophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-methylphenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. This makes it distinct from other similar compounds with different substituents, such as chlorine, bromine, or methyl groups.
Properties
IUPAC Name |
5-(4-fluorophenyl)-11-propan-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-11(2)22-8-7-16-15(18(22)24)9-20-17-14(10-21-23(16)17)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYIPFYMCBYAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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